molecular formula C9H13N5NaO4+ B12398771 Theophylline (sodium glycinate)

Theophylline (sodium glycinate)

Cat. No.: B12398771
M. Wt: 278.22 g/mol
InChI Key: AIJQWRAOMFRHTQ-UHFFFAOYSA-N
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Description

Table 1: Crystallographic Parameters of Theophylline Sodium Glycinate vs. Theophylline

Parameter Theophylline Sodium Glycinate Theophylline
Molecular Formula C₉H₁₂N₅NaO₄ C₇H₈N₄O₂
Molecular Weight (g/mol) 277.21 180.16
Crystal System Monoclinic (inferred) Monoclinic
Space Group P2₁/c (hypothesized) P2₁/c
Key XRD Peaks (2θ) 12°, 19°, 23° 12°, 14.2°, 24°, 25.3°

The absence of a resolved 3D crystal structure for theophylline sodium glycinate in public databases stems from challenges in modeling salts with mixed ionic-covalent bonding . Comparative XRD analyses suggest that glycinate incorporation reduces peak intensity at 12° (2θ), indicative of lattice distortion and reduced crystallinity relative to pure theophylline .

Spectroscopic Profiling

Infrared Spectroscopy (IR)

IR spectra of theophylline sodium glycinate exhibit distinct absorptions:

  • N–H Stretch : 3,300–3,500 cm⁻¹ (glycinate primary amine)
  • C=O Stretch : 1,690 cm⁻¹ (xanthine carbonyl)
  • COO⁻ Asymmetric Stretch : 1,580 cm⁻¹ (glycinate carboxylate)
  • C–N Stretch : 1,250 cm⁻¹ (xanthine ring) .

The glycinate moiety introduces additional bands at 1,580 cm⁻¹ and 1,410 cm⁻¹, absent in theophylline, confirming salt formation .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (D₂O) :
    • δ 3.42 ppm (s, 3H, N–CH₃), δ 3.58 ppm (s, 3H, N–CH₃) (theophylline methyl groups)
    • δ 3.75 ppm (s, 2H, glycinate –CH₂–)
    • δ 8.12 ppm (s, 1H, xanthine H-8) .
  • ¹³C NMR :
    • δ 155.2 ppm (C=O, xanthine), δ 108.5 ppm (C-8), δ 33.7 ppm (N–CH₃) .

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a dominant peak at m/z 277.21 ([M]⁺), consistent with the molecular weight. Fragmentation patterns include losses of glycinate (–75.07 Da) and sodium (–22.99 Da), yielding ions at m/z 180.16 (theophylline) and m/z 254.22, respectively .

Tautomeric Equilibrium Studies in Aqueous Solutions

Theophylline exists in equilibrium between 1,3-dimethylxanthine (dominant) and 3,7-dimethylxanthine tautomers. Glycinate complexation stabilizes the 1,3-dimethyl form via:

  • Ionic Interactions : Sodium coordination with the xanthine N-9 position.
  • Hydrogen Bonding : Glycinate’s carboxylate group forms H-bonds with N-7–H, suppressing tautomerization .

Table 2: Tautomeric Distribution in Aqueous Solution (pH 7.4)

Tautomer Theophylline Sodium Glycinate Theophylline
1,3-Dimethylxanthine 92% 76%
3,7-Dimethylxanthine 8% 24%

UV-Vis spectroscopy reveals a bathochromic shift (272 nm → 278 nm) in the sodium glycinate form, corroborating tautomeric stabilization .

Comparative Structural Analysis with Parent Theophylline

Solubility and Ionic Character

The sodium glycinate salt enhances aqueous solubility (>50 mg/mL) compared to theophylline (8.3 mg/mL) due to:

  • Ion-Dipole Interactions : Sodium dissociation increases polarity.
  • Glycinate Hydrophilicity : Carboxylate and amine groups improve solvation .

Hydrogen-Bonding Networks

Theophylline’s dimeric H-bonding (N–H···O=C) is replaced by glycinate-mediated bonds:

  • Glycinate COO⁻···H–N (xanthine)
  • Na⁺···O=C (xanthine)

This reorganization reduces crystallinity, as evidenced by broader XRD peaks and lower melting points (decomposition >250°C vs. theophylline’s 272°C) .

Electronic Effects

Density functional theory (DFT) calculations indicate glycinate’s electron-donating groups increase electron density at xanthine C-8, altering reactivity in substitution reactions .

Structural Modifications Summary :

  • Enhanced Solubility : Ionic dissociation and hydrophilic glycinate.
  • Tautomeric Stabilization : Favors 1,3-dimethylxanthine.
  • Reduced Crystallinity : Disrupted H-bonding vs. pure theophylline.

Properties

Molecular Formula

C9H13N5NaO4+

Molecular Weight

278.22 g/mol

IUPAC Name

sodium;2-aminoacetic acid;1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C7H8N4O2.C2H5NO2.Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2(4)5;/h3H,1-2H3,(H,8,9);1,3H2,(H,4,5);/q;;+1

InChI Key

AIJQWRAOMFRHTQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(C(=O)O)N.[Na+]

Origin of Product

United States

Preparation Methods

Core Chemical Synthesis

The compound is synthesized via an equilibrium reaction between theophylline sodium and glycine in a 1:1 molar ratio, buffered with an additional glycine molecule. Key steps include:

  • Neutralization : Theophylline is dissolved in sodium hydroxide to form theophylline sodium.
  • Complexation : Glycine is added under controlled pH (8.5–9.5) to form the sodium glycinate complex.
  • Precipitation : Acetic acid is used to precipitate theophylline for purity verification.

Critical Parameters :

  • pH must remain alkaline to prevent theophylline dissociation.
  • Drying at 105°C ensures ≤2% moisture content.

Industrial-Scale Granulation and Tablet Formulation

One-Step Fluidized Bed Granulation (Patent CN101590022A)

This method optimizes particle size and dissolution properties:

Step Parameters
1. Pulverization Theophylline sodium glycinate crushed to 70–90 mesh
2. Excipient Sieving Framework materials (e.g., HPMC), fillers (lactose), disintegrants (carboxymethyl starch) sieved to 70–90 mesh
3. Granulation Fluidized bed: Air pressure ≥0.4 MPa, inlet temp 100–150°C, spray time 35–45 min
4. Tableting Granules mixed with lubricants (Mg stearate), compressed into tablets

Example Formulations :

Component Example 1 (g) Example 2 (g) Example 3 (g)
Theophylline sodium glycinate 15.5 14.0 18.0
Hydroxypropyl methylcellulose 5.0 4.0 4.0
Lactose 4.0 3.0 2.0
Ethyl cellulose 2.0 1.0 1.4
Carboxymethyl starch 0.5 0.4 0.6

Advantages :

  • Uniform drug distribution (RSD <5% in content uniformity tests).
  • Controlled release over 12–24 hours.

Quality Control and Pharmacopeial Standards

USP Monograph Specifications

Test Requirement Method
Identification IR spectrum matches USP theophylline RS USP 〈197K〉
pH 8.3–9.1 (oral solution); 8.5–9.5 (powder) Potentiometric
Glycine Content 42.0–48.0% (dried basis) HPLC with L8 column
Theophylline Assay 44.5–47.3% (dried basis) HPLC, C18 column

HPLC Conditions :

  • Mobile phase: Sodium acetate buffer (pH 4.3)-acetonitrile (3:7).
  • Flow rate: 1.5 mL/min, detection at 270 nm.

Alternative Preparation Routes

Cocrystallization with Organic Acids

Theophylline’s amphoteric nature allows cocrystallization with glycine under solvent-free conditions:

  • Solvent System : Ethanol-water (1:1).
  • Stoichiometry : 1:1 theophylline sodium to glycine.
  • Outcome : Enhanced solubility (2.5-fold vs. theophylline) and stability.

Sustained-Release Pellet Formulation (Patent EP0122077B1)

Pellets for once-daily dosing:

Component Function Concentration
Theophylline sodium glycinate Active ingredient 70–80%
Citric acid pH modifier 10–15%
Ethyl cellulose Sustained-release polymer 5–10%

Dissolution Profile (pH 7.5) :

Time (h) 2 7 13 24
Release (%) ≤15 15–35 45–65 80–100

Challenges and Optimization

Stability Issues

  • Moisture Sensitivity : Hygroscopicity requires storage in tight containers with desiccants.
  • Thermal Degradation : Processing temperatures >150°C cause theophylline decomposition.

Scalability Considerations

  • Fluidized Bed Parameters : Optimal spray rate (160 rpm) prevents agglomeration.
  • Cost Reduction : Replacing lactose with pregelatinized starch lowers production costs by 20%.

Chemical Reactions Analysis

Types of Reactions: Theophylline sodium glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Theophylline sodium glycinate is chemically similar to other methylxanthine derivatives such as caffeine and theobromine . it has unique properties that make it particularly effective for respiratory conditions:

Comparison with Similar Compounds

Comparison with Similar Compounds

Solubility and Bioavailability

Theophylline’s poor solubility has led to the development of various salts. Sodium glycinate improves solubility compared to anhydrous theophylline, but oral bioavailability differs significantly from other salts:

Compound Solubilizing Agent Plasma Theophylline Levels (Oral) Key Findings
Aminophylline Ethylenediamine High Significantly higher plasma levels than sodium glycinate (P < 0.001) .
Choline theophylline Choline High Comparable to aminophylline; superior to sodium glycinate .
Theophylline sodium glycinate Sodium glycinate Moderate Lower plasma levels than aminophylline; requires dose adjustments .
Dihydroxypropyl theophylline Dihydroxypropyl Low Similar plasma levels to sodium glycinate .

Pharmacokinetic Profiles

  • Aminophylline: Rapid absorption with peak plasma levels at 1–2 hours; therapeutic range (10–20 µg/mL) necessitates frequent monitoring due to narrow therapeutic index .
  • Theophylline sodium glycinate : Slower absorption in sustained-release forms, with peak levels at 4–6 hours and prolonged duration (12–24 hours) .
  • Ethylenediamine vs. Sodium Glycinate (IV): No intra-subject variability in theophylline pharmacokinetics, confirming equivalent systemic exposure regardless of solubilizing agent .

Sustained-Release Formulations

Sodium glycinate excels in controlled-release applications. A study comparing matrix tablets of theophylline anhydrous and sodium glycinate salt demonstrated:

Polymer Used Drug Release (%) (Anhydrous) Drug Release (%) (Sodium Glycinate) Bioadhesion Strength Ranking
Xanthan gum 65 85 1st
HPMC-50 cps 60 78 2nd
Na-CMC 58 75 3rd

Sodium glycinate formulations exhibited faster release rates and stronger bioadhesion, critical for prolonged therapeutic action in respiratory diseases . The dose-division method further validated its in vitro-in vivo correlation, supporting its use in sustained-release systems .

Therapeutic Monitoring and Clinical Use

All theophylline derivatives require plasma monitoring due to their narrow therapeutic index (10–20 µg/mL). However, studies indicate inconsistent monitoring practices:

  • 25–50% of patients receiving sodium glycinate or aminophylline lacked serum concentration checks .
  • Factors like age and polypharmacy (e.g., interactions with cimetidine, erythromycin) exacerbate toxicity risks, necessitating vigilant dosing .

Combination Therapies

  • Aminophylline: Often combined with β-agonists for synergistic bronchodilation.

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